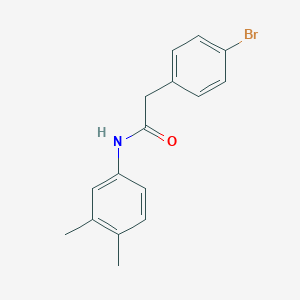

5-(1-Adamantylamino)-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamantane is an organic compound with the formula C10H16. It is a tricyclic cage compound, and its molecules can be described as the fusion of three cyclohexane rings . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1-Adamantylamine can be used as a reactant to synthesize adamantyl ureas by reacting with isocyanates in the presence of triethylamine .Molecular Structure Analysis

Adamantane derivatives are characterized by their unique structural properties. They are members of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis

Adamantane and its derivatives are known for their unique physical and chemical properties. They are characterized by their rigidity and virtually stress-free structure . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .科学的研究の応用

Synthesis and Isotope Labeling

5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins, demonstrates the versatility of adamantane derivatives in biochemical processes. A study describes a simple scheme for preparing isotopomers of 5-aminolevulinic acid, illustrating the potential for creating labeled compounds for research in photosynthesis, oxygen transport, and electron transport processes (Shrestha‐Dawadi & Lugtenburg, 2003).

Medicinal Chemistry and Physicochemical Properties

The impact of bridgehead fluorine substitution in functionalized adamantanes on solution- and solid-state properties highlights the significance of adamantane derivatives in medicinal chemistry. This research aids in understanding the physicochemical parameters crucial for designing medicinal therapeutics (Jasys et al., 2000).

Enhancing TNF-alpha Production

Adamantylated heterocycles have been shown to enhance the induction of tumor necrosis factor alpha (TNF-alpha), a crucial cytokine in inflammatory and immune responses. The study of adamantylated aminoheterocycles presents a pathway for developing compounds with potential therapeutic applications in cancer treatment (Mauri et al., 2001).

Antioxidant Activity and Neuroprotective Ability

Adamantane derivatives have demonstrated significant antioxidant activity and potential neuroprotective abilities in models of parkinsonism. The study of aminoadamantane derivatives of nitroxyl free radical explores their antioxidative capacity and their role in reducing ROS-mediated neuronal damage, presenting a potential avenue for treating parkinsonian syndromes (Skolimowski et al., 2003).

Nucleophilic Substitution Reactions

The study of nucleophilic substitution reactions of adamantane derivatives with cyclophosphazenes contributes to the field of organophosphorus chemistry, opening avenues for the synthesis of novel compounds with potential applications in materials science and catalysis (Ün et al., 2012).

Electrosynthesis of Derivatives

The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride from methyl 5-nitro-4-oxopentanate provides insights into an efficient method for preparing biochemically relevant compounds, highlighting the role of electrochemical processes in organic synthesis (Konarev et al., 2007).

将来の方向性

Research into adamantane derivatives is ongoing, with recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds . The development of novel methods for the preparation of unsaturated adamantane derivatives and the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives are areas of active research .

作用機序

Target of Action

Adamantane derivatives have been reported to have diverse applications in medicinal chemistry . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions . These reactions can convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . This suggests that 5-(1-Adamantylamino)-5-oxopentanoic acid might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that adamantane derivatives can be involved in various biochemical processes . For instance, they can be used in the synthesis of substituted adamantanes and higher diamondoids . More research is needed to elucidate the specific biochemical pathways affected by this compound.

Result of Action

Adamantane derivatives have been reported to have diverse applications in medicinal chemistry , suggesting that they might exert various molecular and cellular effects.

特性

IUPAC Name |

5-(1-adamantylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c17-13(2-1-3-14(18)19)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJPMAGMDTYGRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 5-[(2-phenylbutanoyl)amino]isophthalate](/img/structure/B411725.png)

![Dimethyl 5-[(2-methylbutanoyl)amino]isophthalate](/img/structure/B411729.png)

![Ethyl 4-[(2-methylbutanoyl)amino]benzoate](/img/structure/B411742.png)